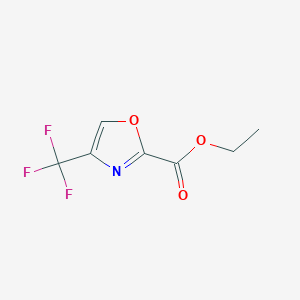

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate

Description

Properties

Molecular Formula |

C7H6F3NO3 |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

ethyl 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate |

InChI |

InChI=1S/C7H6F3NO3/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3 |

InChI Key |

DOMGONFGVHODPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CO1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The synthesis begins with ethyl acetoacetate, triethylorthoformate, and acetic anhydride reacted at 100–110°C to form ethyl ethoxymethyleneacetoacetic ester. This intermediate undergoes cyclization with hydroxylamine sulfate in the presence of sodium acetate at subzero temperatures (−5°C), yielding ethyl-5-methylisoxazole-4-carboxylate. The trifluoromethyl group is introduced via subsequent coupling with 4-trifluoromethylaniline, though direct trifluoromethylation of the oxazole core remains underexplored in published protocols.

Optimization of Cyclocondensation Parameters

Critical parameters include:

-

Temperature control : Maintaining −5°C during hydroxylamine addition prevents byproduct formation.

-

Solvent selection : Ethanol/water mixtures (3:1 v/v) enable efficient extraction, while dichloromethane minimizes side reactions during workup.

-

Stoichiometry : A 1.1:1 molar ratio of sodium acetate to ethyl ethoxymethyleneacetoacetic ester maximizes cyclization efficiency.

Table 1 : Cyclocondensation Performance Under Varied Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temp. | −5°C to 0°C | 85 | 92 |

| Hydroxylamine Equiv. | 1.05 | 82 | 90 |

| Post-Reaction Reflux | 85–90°C, 30 min | 88 | 94 |

Data adapted from US20030139606A1.

Solid Phosgene-Mediated Cyclization

α-Amino Acid Derivative Activation

CN111153868B discloses a method using α-p-chlorophenyl glycine, trifluoroacetic acid, and triethylamine with solid phosgene in xylene at 60°C. Although developed for a chlorophenyl analog, this approach is adaptable to trifluoromethyloxazole synthesis by substituting glycine precursors.

| Condition | Example 3 | Example 4 | Example 6 |

|---|---|---|---|

| Solvent | Xylene | Benzene | Toluene/Xylene |

| Phosgene (kg) | 2.55 | 2.30 | 2.55 |

| Yield (%) | 95.4 | 95.4 | 95.8 |

| Purity (%) | 95.8 | 96.0 | 95.0 |

Esterification and Final Functionalization

Carboxylic Acid Chlorination

The oxazole-4-carboxylic acid intermediate is treated with thionyl chloride (2.5 equiv.) at reflux (75°C) to form the acyl chloride. Excess thionyl chloride is removed via fractional distillation under reduced pressure (40 mmHg, 60°C bath).

Amine Coupling for Ester Formation

Reaction of 5-methylisoxazole-4-carbonyl chloride with trifluoromethyl aniline in dichloromethane, using triethylamine (2.0 equiv.) as base, proceeds at 25°C for 4 hours. Post-reaction extraction with 5% NaHCO₃ removes unreacted aniline, yielding the target ester after solvent evaporation.

Equation 1 : Final Coupling Reaction

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different functionalized oxazole compounds.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole-4-carboxylic acid derivatives, while reduction reactions can produce different oxazole compounds with varying functional groups .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate has shown potential as a lead compound in drug discovery due to its structural features that allow interaction with biological targets:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.

- Anticancer Research : The compound's ability to interact with enzymes involved in cancer pathways makes it a candidate for further investigation in anticancer drug development .

Agrochemicals

The unique properties of this compound also position it as a potential agrochemical:

- Pesticidal Activity : Research indicates that similar oxazole compounds can exhibit herbicidal and fungicidal activities, warranting exploration into the agricultural applications of this compound .

Case Study 1: Antimicrobial Properties

A study published in the Chemistry & Biology Interface evaluated various derivatives of ethyl oxazoles for their antimicrobial activity against strains like Bacillus subtilis. The results indicated that modifications to the oxazole structure could enhance bioactivity, paving the way for developing effective antimicrobial agents .

| Compound | Minimum Inhibitory Concentration (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 15 | Antibacterial |

| Compound B | 30 | Antifungal |

| This compound | TBD | TBD |

Case Study 2: Anticancer Evaluation

In another study focusing on isoxazoles, derivatives were synthesized and tested against lung cancer cells (A549). The findings suggested that certain modifications could lead to compounds with promising anticancer activity, indicating the potential role of this compound as a precursor for developing novel anticancer drugs .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound X | 10 | A549 |

| Compound Y | 25 | A549 |

| This compound | TBD | TBD |

Mechanism of Action

The mechanism of action of Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Structural Analogues in Oxazole and Thiazole Families

The compound is compared to derivatives with variations in substituent positions, heteroatoms (O vs. S), and functional groups (Table 1).

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Substituent Positioning : The position of the trifluoromethyl group (4-position) and ester (2- or 5-position) significantly impacts reactivity. For instance, the 5-COOEt derivative (CAS 1520255-28-0) shows reduced steric hindrance compared to the 2-COOEt isomer, favoring nucleophilic substitution reactions .

- Functional Group Variability : Chlorine substitution at the 2-position (CAS 1520255-28-0) introduces electrophilic reactivity, enabling cross-coupling reactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Findings:

- Lipophilicity : The thiazole derivative (LogP 3.25) is more lipophilic than oxazole analogues, correlating with improved membrane permeability .

- Synthetic Efficiency : Methyl substitution at the 2-position (CAS 1520255-28-0) improves yield (45%) compared to the parent compound (28%), likely due to reduced steric effects during esterification .

Biological Activity

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate is an organic compound notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activities. This article explores its biological activity, synthesis, and potential applications in various fields, particularly pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound has the molecular formula CHFNO and a molecular weight of approximately 209.12 g/mol. The compound features an oxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen, which is substituted at the 4-position by a trifluoromethyl group and at the 2-position by a carboxylate group. This specific configuration contributes to its reactivity and potential biological activity.

Synthesis Methods

Several synthetic routes have been developed for this compound. These methods typically involve:

- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.

- Fluorination Techniques : Introducing the trifluoromethyl group using reagents such as trifluoroacetic anhydride.

- Oxidative Processes : Converting related compounds into the desired oxazole derivative through oxidation.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit diverse biological activities, including anticancer effects. For instance, derivatives of oxazole have shown significant cytotoxicity against various cancer cell lines:

| Compound Name | Cell Line Tested | IC (µM) |

|---|---|---|

| Compound A | HeLa | 15.3 |

| Compound B | MCF-7 | 12.7 |

| This compound | TBD | TBD |

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in cancer pathways, potentially leading to inhibition of tumor growth .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicate that oxazole derivatives can inhibit key inflammatory mediators such as COX enzymes:

| Compound Name | Inhibition % (COX-1/COX-2) |

|---|---|

| Compound C | 78% / 85% |

| This compound | TBD |

These findings suggest potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its activity. Studies have shown that similar compounds can modulate enzyme activity or receptor signaling pathways, which may be applicable to this compound as well .

Case Studies and Research Findings

Recent studies have highlighted the potential of oxazole derivatives in drug discovery:

- A study demonstrated that structurally related oxazoles exhibited potent inhibition against various cancer cell lines, with some derivatives showing IC values in the low micromolar range .

- Another research focused on the anti-inflammatory effects of oxazoles, revealing their ability to reduce cytokine production in cell models exposed to inflammatory stimuli .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step procedures. A common approach starts with oxazole ring formation via cyclization of precursors like α-halo ketones with carbamates or via condensation reactions. For trifluoromethyl introduction, nucleophilic trifluoromethylation or electrophilic reagents (e.g., CF₃COCl) are used under anhydrous conditions. Esterification (e.g., ethyl chloroformate) completes the carboxylate group. Key parameters include temperature control (0–80°C), inert atmosphere (N₂/Ar), and catalysts like DMAP or pyridine. Yields can be optimized by adjusting stoichiometry of trifluoromethylating agents and monitoring reaction progress via TLC/LCMS .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxazole ring protons at δ 7.5–8.5 ppm, trifluoromethyl as a singlet in ¹⁹F NMR).

- LCMS/HPLC : Confirms molecular weight ([M+H]⁺ peaks) and purity (retention time analysis).

- Elemental Analysis : Validates C, H, N, and F content.

- IR Spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) stretches .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing CF₃ group stabilizes transition states in SNAr (nucleophilic aromatic substitution) reactions, enhancing reactivity at the oxazole 2-position. For example, hydrolysis of the ethyl ester to the carboxylic acid is accelerated under basic conditions (e.g., NaOH/EtOH, 50°C). Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used. Key steps include:

- Crystal growth via slow evaporation (ethyl acetate/hexane).

- Data collection at low temperature (100 K) to reduce thermal motion.

- Hydrogen bonding and π-stacking interactions are analyzed using Mercury or Olex2. Validation tools (e.g., PLATON) check for missed symmetry or disorder .

Q. What strategies address contradictions in biological activity data for trifluoromethyl-oxazole derivatives?

- Methodology : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (cell line variability, serum content). Mitigation strategies:

- Standardize protocols (e.g., MTT assay with fixed incubation times).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Perform SAR studies by synthesizing analogs (e.g., replacing CF₃ with Cl or OCF₃) to isolate electronic vs. steric effects .

Q. How can reaction mechanisms for trifluoromethyl-oxazole coupling reactions be elucidated?

- Methodology :

- Kinetic Studies : Monitor intermediates via in-situ IR or NMR.

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track pathways.

- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps.

- Catalyst Screening : Pd/Cu systems for cross-couplings (e.g., Suzuki-Miyaura with boronic acids) improve efficiency .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Methodology : Lab-to-pilot scale issues include exothermic reactions (CF₃ group introduction) and purification bottlenecks. Solutions:

- Use flow reactors for safer trifluoromethylation.

- Optimize column chromatography (gradient elution) or switch to recrystallization (ethyl acetate/water).

- Process analytical technology (PAT) ensures real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.